molecular formula C5H11NOSi B6284205 2-((trimethylsilyl)oxy)acetonitrile CAS No. 40326-15-6

2-((trimethylsilyl)oxy)acetonitrile

Cat. No.: B6284205
CAS No.: 40326-15-6
M. Wt: 129.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Trimethylsilyl)oxy)acetonitrile is an organosilicon compound characterized by the presence of a trimethylsilyl group bonded to an acetonitrile moiety. This compound is notable for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and stability, making it valuable in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((trimethylsilyl)oxy)acetonitrile typically involves the reaction of acetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

CH3CN+ClSi(CH3)3+Et3N(CH3)3SiOCH2CN+Et3NHCl\text{CH}_3\text{CN} + \text{ClSi(CH}_3\text{)}_3 + \text{Et}_3\text{N} \rightarrow \text{(CH}_3\text{)}_3\text{SiOCH}_2\text{CN} + \text{Et}_3\text{NHCl} CH3​CN+ClSi(CH3​)3​+Et3​N→(CH3​)3​SiOCH2​CN+Et3​NHCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((Trimethylsilyl)oxy)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: In the presence of water or protic solvents, the trimethylsilyl group can be hydrolyzed to yield acetonitrile and trimethylsilanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the trimethylsilyl group.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products depend on the substituent introduced.

    Hydrolysis: Acetonitrile and trimethylsilanol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((Trimethylsilyl)oxy)acetonitrile has diverse applications in scientific research:

    Organic Synthesis: Used as a reagent and intermediate in the synthesis of complex organic molecules.

    Analytical Chemistry: Employed in gas chromatography and mass spectrometry due to its volatility.

    Material Science: Utilized in the preparation of silicon-containing polymers and materials.

    Pharmaceutical Research: Investigated for its potential in drug synthesis and development.

Mechanism of Action

The mechanism of action of 2-((trimethylsilyl)oxy)acetonitrile involves the reactivity of the trimethylsilyl group. This group can act as a protecting group for hydroxyl and amino functionalities, preventing unwanted side reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, such as treatment with fluoride ions, to yield the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Trimethylsilyl)oxy)phenylacetonitrile
  • 2-((Trimethylsilyl)oxy)ethylacetonitrile
  • 2-((Trimethylsilyl)oxy)propylacetonitrile

Uniqueness

2-((Trimethylsilyl)oxy)acetonitrile is unique due to its specific combination of the trimethylsilyl group and acetonitrile moiety. This combination imparts distinct properties, such as increased volatility and stability, which are advantageous in various chemical processes. The compound’s ability to act as a protecting group and its reactivity under mild conditions further enhance its utility in organic synthesis.

Properties

CAS No.

40326-15-6

Molecular Formula

C5H11NOSi

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.